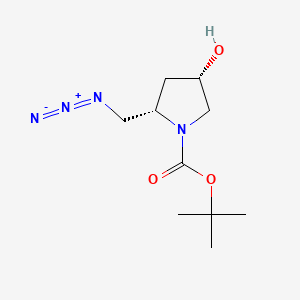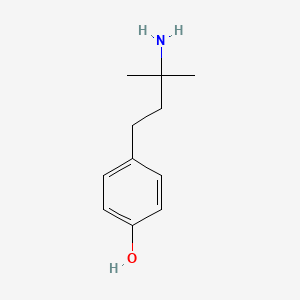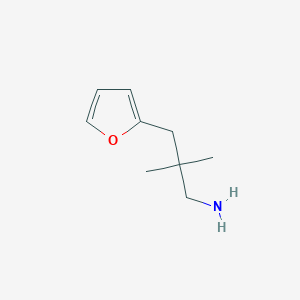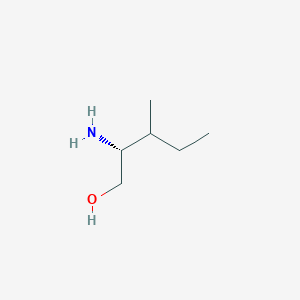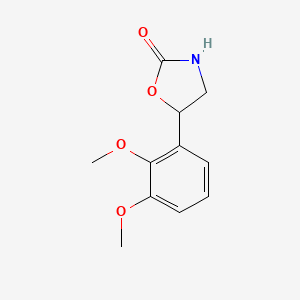
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 2,3-dimethoxybenzaldehyde with an amino alcohol, followed by cyclization to form the oxazolidinone ring. This reaction typically requires the use of a base such as sodium hydride (NaH) and is carried out under mild conditions .
Another method involves the use of glycidyl carbamates, which undergo cyclization in the presence of a catalyst like triazabicyclodecene to form the oxazolidinone ring . This method is advantageous due to its high yield and efficiency.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives with additional functional groups, while substitution reactions can introduce various substituents on the aromatic ring .
Wissenschaftliche Forschungsanwendungen
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(2,3-Dimethoxyphenyl)oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of functional proteins . This mechanism is similar to that of other oxazolidinone antibiotics, such as linezolid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: An oxazolidinone antibiotic with potent activity against Gram-positive bacteria.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and reduced resistance potential.
Contezolid: A newer oxazolidinone derivative with promising antibacterial activity.
Uniqueness
5-(2,3-Dimethoxyphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. The presence of the 2,3-dimethoxyphenyl group can enhance its solubility and interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H13NO4 |
|---|---|
Molekulargewicht |
223.22 g/mol |
IUPAC-Name |
5-(2,3-dimethoxyphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO4/c1-14-8-5-3-4-7(10(8)15-2)9-6-12-11(13)16-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
QAXUVIXYQHOIBW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2CNC(=O)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


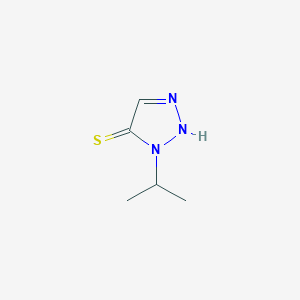
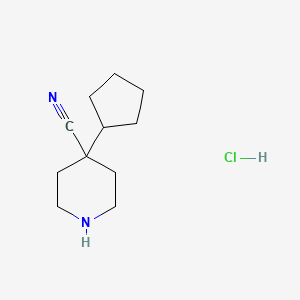
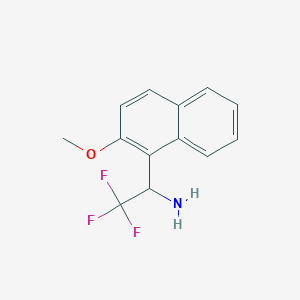
![2-(Azetidin-3-ylmethyl)benzo[d]thiazole](/img/structure/B13589142.png)
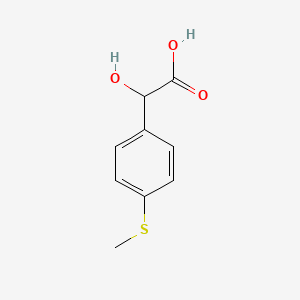
![1-Oxa-8-azaspiro[4.5]decan-3-amine](/img/structure/B13589158.png)
![2-(Benzo[b]thiophen-3-yl)ethanethioamide](/img/structure/B13589168.png)
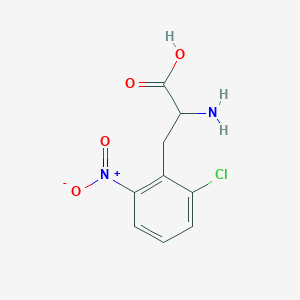
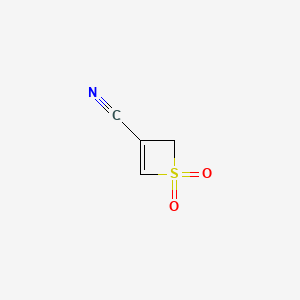
![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one](/img/structure/B13589187.png)
